

# "3-Bromo-2-fluoro-5-methylbenzoic acid" IUPAC name and synonyms

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## Compound of Interest

Compound Name: *3-Bromo-2-fluoro-5-methylbenzoic acid*

Cat. No.: *B2838014*

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An In-Depth Technical Guide to **3-Bromo-2-fluoro-5-methylbenzoic Acid** for Advanced Research

## Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **3-Bromo-2-fluoro-5-methylbenzoic acid**, a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this guide delves into its chemical identity, physicochemical properties, a validated synthetic protocol, and its strategic applications in modern pharmaceutical discovery.

## Core Chemical Identity: IUPAC Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) rules to ensure global consistency.

- IUPAC Name: **3-Bromo-2-fluoro-5-methylbenzoic acid**

This name is derived by identifying the parent structure as benzoic acid. The substituents are then named and numbered to give the lowest possible locants, starting from the carbon atom of the carboxylic acid group as position 1.

- Common Synonyms:
  - 3-bromo-2-fluoro-5-methyl-benzoic acid[1]
  - Benzoic acid, 3-bromo-2-fluoro-5-methyl-[1]
- CAS Registry Number: 72518-16-2[1][2]

The CAS number is a unique identifier assigned by the Chemical Abstracts Service and is crucial for database searches and regulatory compliance.

## Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its handling, reaction planning, and analytical characterization. The properties of **3-Bromo-2-fluoro-5-methylbenzoic acid** are summarized below.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrFO <sub>2</sub>	[1]
Molecular Weight	233.03 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥98%	[1]
InChI	1S/C8H6BrFO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H,11,12)	[1]
InChI Key	JFAQBRSYTNDGBL-UHFFFAOYSA-N	[1]

## Safety and Handling Information

Based on data for structurally analogous compounds, **3-Bromo-2-fluoro-5-methylbenzoic acid** should be handled with appropriate care in a laboratory setting.

- GHS Pictogram: GHS07 (Exclamation Mark)

- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed
  - H315: Causes skin irritation
  - H319: Causes serious eye irritation
  - H335: May cause respiratory irritation
- Precautionary Statement:
  - P261: Avoid breathing dust, fume, gas, mist, vapors, or spray

Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

## Synthesis Protocol: Electrophilic Aromatic Bromination

The synthesis of **3-Bromo-2-fluoro-5-methylbenzoic acid** can be efficiently achieved via electrophilic aromatic substitution on the precursor, 2-fluoro-5-methylbenzoic acid.

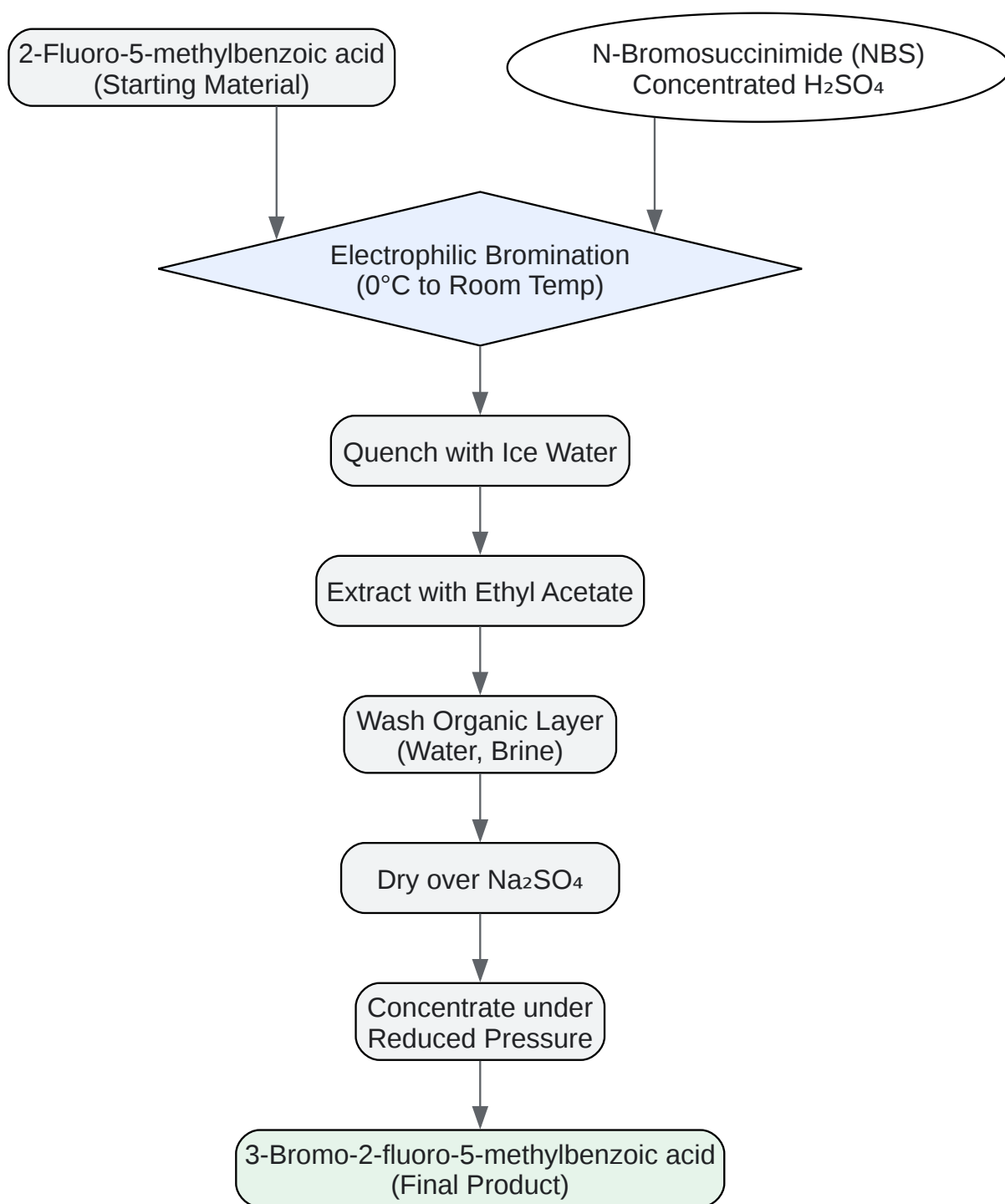
### Expertise & Rationale:

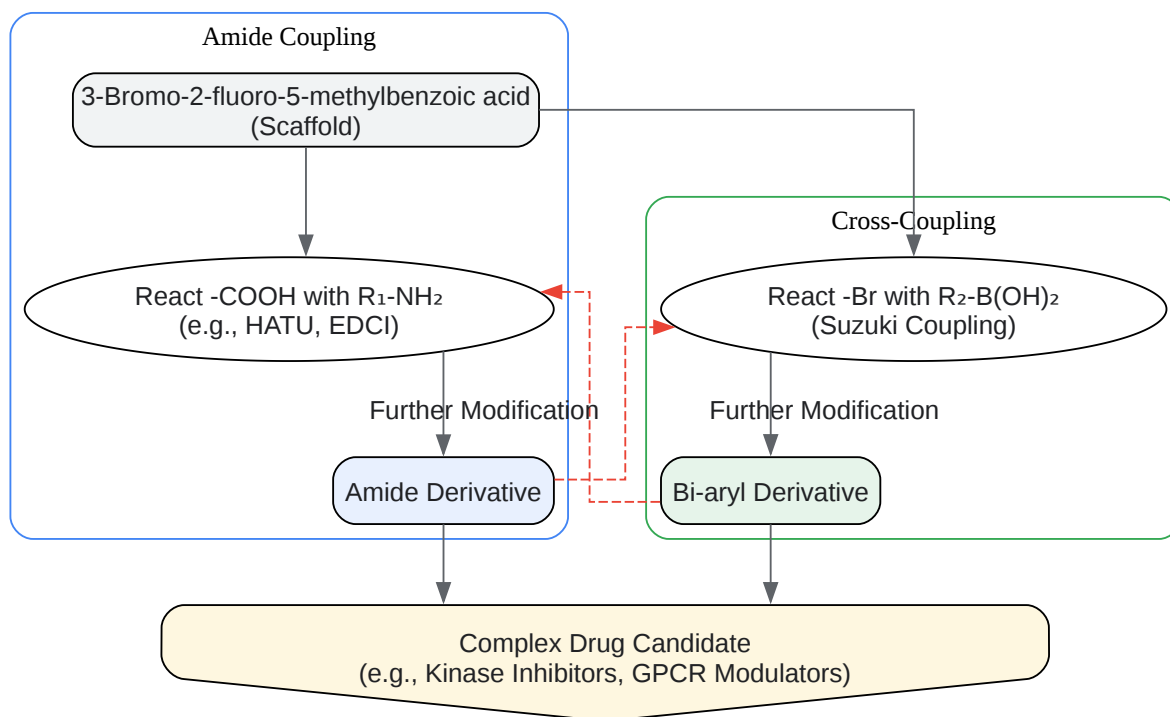
The choice of this precursor is strategic. In an electrophilic substitution reaction, the existing substituents on the benzene ring dictate the position of the incoming electrophile (in this case,  $\text{Br}^+$ ).

- The carboxylic acid ( $-\text{COOH}$ ) group is a meta-director and deactivating.
- The fluorine ( $-\text{F}$ ) atom is an ortho-, para-director and deactivating.
- The methyl ( $-\text{CH}_3$ ) group is an ortho-, para-director and activating.

The combined directing effects of these groups strongly favor the substitution at the C-3 position, which is ortho to the fluorine, ortho to the methyl group, and meta to the carboxylic acid. This convergence of directing effects leads to high regioselectivity and a cleaner reaction profile. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is a common and effective reagent system for such brominations.<sup>[3]</sup>

## Experimental Workflow Diagram





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## References

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